2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile
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Overview
Description
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a triazine ring substituted with diamino groups and a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a suitable phenylacetonitrile derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base or a catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The diamino and phenylacetonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a wide range of substituted triazine derivatives.
Scientific Research Applications
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diamino and phenylacetonitrile groups can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: A similar compound with a pyrimidine ring instead of a triazine ring.
5,6-Diamino-1,3-dimethyluracil hydrate: Another related compound with a different ring structure and functional groups.
Uniqueness
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile is unique due to its specific combination of a triazine ring with diamino and phenylacetonitrile groups
Properties
CAS No. |
50508-07-1 |
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Molecular Formula |
C15H22N6O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile;ethanesulfonic acid |
InChI |
InChI=1S/C13H16N6.C2H6O3S/c1-13(2)18-11(15)17-12(16)19(13)10-5-3-9(4-6-10)7-8-14;1-2-6(3,4)5/h3-6H,7H2,1-2H3,(H4,15,16,17,18);2H2,1H3,(H,3,4,5) |
InChI Key |
KVJUJDNYGGRKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CC#N)N)N)C |
Origin of Product |
United States |
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